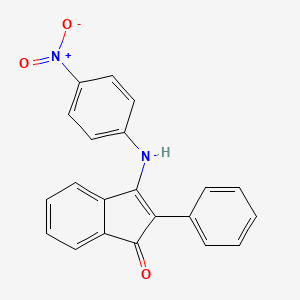

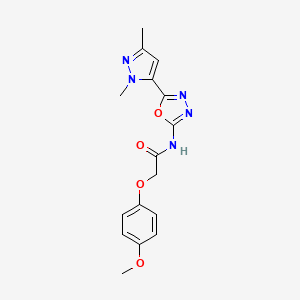

![molecular formula C15H10Cl2FN3O3S2 B2501594 N-(3,4-dichlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 886954-24-1](/img/structure/B2501594.png)

N-(3,4-dichlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3,4-dichlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide" is a chemically synthesized molecule that likely shares structural and functional characteristics with other acetamide derivatives. These derivatives are known for their potential biological activities, which include antifungal and antioxidant properties. The compound is not directly described in the provided papers, but insights can be drawn from similar structures and their activities.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol, as seen in the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives . This method suggests that the target compound could also be synthesized through a similar pathway, possibly involving the use of dichlorophenyl and fluoro-benzothiadiazine moieties in the initial steps.

Molecular Structure Analysis

Acetamide derivatives often exhibit complex molecular structures with various intermolecular interactions. For instance, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides show 'V' shaped molecules with angles between the aromatic planes and a 3-D array generated by multiple hydrogen bonds and other interactions . The target compound may also display a similar arrangement, contributing to its potential biological activity.

Chemical Reactions Analysis

While the specific chemical reactions of "N-(3,4-dichlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide" are not detailed in the provided papers, acetamide derivatives are known to participate in various chemical reactions due to their functional groups. These reactions can include further substitutions, ring formations, and interactions with biological targets, which may be relevant for the compound's antifungal and antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from similar compounds. For example, the crystallization in different space groups and the presence of specific intermolecular interactions suggest that the target compound may have distinct solubility, melting points, and stability characteristics . Additionally, the presence of halogen and sulfur atoms in the molecule could influence its reactivity and interaction with biological systems .

Aplicaciones Científicas De Investigación

Photovoltaic Efficiency and Ligand-Protein Interactions

Research involving benzothiazolinone acetamide analogs, which share structural similarities, has demonstrated their potential in photovoltaic applications, particularly as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for use in photovoltaic cells. Additionally, their non-linear optical (NLO) activity has been investigated, indicating potential in optical applications. Molecular docking studies have also explored their binding interactions with proteins like Cyclooxygenase 1 (COX1), suggesting potential biomedical applications (Mary et al., 2020).

Crystal Structure and Intermolecular Interactions

The crystal structures of similar compounds have been characterized, revealing a 'V' shape and various intermolecular interactions, such as hydrogen bonds and π interactions. These structural insights are crucial for understanding the compound's reactivity and potential applications in materials science (Boechat et al., 2011).

Antimicrobial Applications

Compounds with thiadiazole structures have been explored for their antimicrobial properties. For example, formazans derived from a Mannich base of a related compound demonstrated moderate antimicrobial activity against various bacterial and fungal strains, suggesting potential use in developing new antimicrobial agents (Sah et al., 2014).

Metabolic Stability in Drug Development

In the context of drug development, the metabolic stability of compounds is a critical factor. Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have explored modifications to improve metabolic stability, which could be relevant for designing drugs based on the compound (Stec et al., 2011).

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2FN3O3S2/c16-10-3-2-9(6-11(10)17)19-14(22)7-25-15-20-12-4-1-8(18)5-13(12)26(23,24)21-15/h1-6H,7H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEVTTAHTYDRQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501523.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2501524.png)

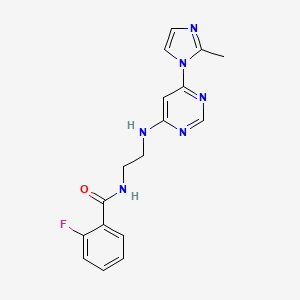

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2501525.png)

![1-Tert-butyl-N-[(1S)-1-cyanoethyl]-5-ethylpyrazole-4-carboxamide](/img/structure/B2501526.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B2501530.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2501533.png)

![ethyl 6-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2501534.png)